![molecular formula C6H14N2O2S B1463709 N-methylpiperidine-4-sulfonamide CAS No. 956075-50-6](/img/structure/B1463709.png)
N-methylpiperidine-4-sulfonamide
Overview
Description
“N-methylpiperidine-4-sulfonamide” is an organic compound with the molecular formula C6H14N2O2S . It is also known as MPS or 3,3-dimethyl-1-(methylsulfonyl)pyrrolidine. This compound has attracted significant attention in the fields of research and industry.
Synthesis Analysis
The synthesis of “N-methylpiperidine-4-sulfonamide” and similar compounds is a topic of interest in the field of organic chemistry. For instance, sulfonimidates, which are organosulfur species, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . These compounds have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of “N-methylpiperidine-4-sulfonamide” is represented by the InChI code: 1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H .Chemical Reactions Analysis
“N-methylpiperidine-4-sulfonamide” is used as a reagent in organic synthesis reactions, such as amidation, sulfonylation, and imidation reactions. In a study, N-Methylpiperidine assisted a catalytic multicomponent reaction involving terminal alkynes, elemental sulfur, and three-membered heterocycles .Physical And Chemical Properties Analysis
“N-methylpiperidine-4-sulfonamide” is a white crystalline solid with high solubility in water, methanol, and ethanol. The compound has a molecular weight of 178.26 g/mol.Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Agents
Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have been used for the therapy of bacterial infections. Their applications have expanded beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. This versatility underlines their importance in developing valuable drugs and drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).
Environmental Impact and Bioremediation
Sulfonamides' presence in the environment, primarily derived from agricultural activities, has been shown to affect microbial populations potentially hazardous to human health. Research on sulfonamide degraders highlights the importance of understanding and leveraging microbial interactions for bioremediation strategies to mitigate the environmental impact of sulfonamide antibiotics (Baran et al., 2011), (Deng et al., 2018).
Analytical and Detection Methods
The development of methods for the analysis and detection of sulfonamides, including capillary electrophoresis and enzyme-linked immunosorbent assays (ELISAs), underscores their significance in pharmaceutical and food safety. These methods ensure quality control, environmental monitoring, and compliance with safety standards (Hoff & Kist, 2009), (Zhang & Wang, 2009).
Medicinal Chemistry and Drug Design
Sulfonamides have been found to display a broad spectrum of bioactivity after chemical modifications, showcasing their wide medicinal applications and development value. This includes roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. Research in this field aims at the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, offering insights into extending medicinal applications for sulfonamide compounds (Shichao et al., 2016).
Mechanism of Action
While the specific mechanism of action for “N-methylpiperidine-4-sulfonamide” is not mentioned in the search results, sulfonamides, a related group of compounds, are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Safety and Hazards
properties
IUPAC Name |
N-methylpiperidine-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXVOSDUXGKMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302863 | |
Record name | N-Methyl-4-piperidinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpiperidine-4-sulfonamide | |
CAS RN |
956075-50-6 | |
Record name | N-Methyl-4-piperidinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956075-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-piperidinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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